molecular formula C4H6N2O B15234570 3-Hydroxyazetidine-3-carbonitrile

3-Hydroxyazetidine-3-carbonitrile

Cat. No.: B15234570
M. Wt: 98.10 g/mol
InChI Key: UANYAJXOOSFGOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing 3-Hydroxyazetidine-3-carbonitrile involves a photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, which involves the photochemical excitation of an acyclic 2-amino ketone precursor. The process is highly reproducible and can be scaled up for industrial production .

Another method involves the reaction of N-(trityl)-3-hydroxyazetidine with hydrogen chloride gas in an organic solvent. This reaction removes the trityl protecting group and yields this compound hydrochloride. This method is noted for its high yield, safety, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyazetidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-Hydroxyazetidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxyazetidine-3-carbonitrile exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in various reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyazetidine-3-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which provides a balance of reactivity and stability. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

3-hydroxyazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-1-4(7)2-6-3-4/h6-7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANYAJXOOSFGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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